![molecular formula C8H8BrNO2 B1279902 1-Bromo-2,3-dimethyl-4-nitrobenzene CAS No. 101421-63-0](/img/structure/B1279902.png)
1-Bromo-2,3-dimethyl-4-nitrobenzene
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Overview
Description
1-Bromo-2,3-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO2 . It is a solid substance and has a molecular weight of 230.06 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3-dimethyl-4-nitrobenzene consists of a benzene ring substituted with bromo, nitro, and methyl groups . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis
1-Bromo-2,3-dimethyl-4-nitrobenzene is a solid substance . It has a molecular weight of 230.06 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the available resources.Scientific Research Applications
Antifungal Properties
The compound has been used in the synthesis of dimethyl-4-bromo-1-(4-substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate methyl 4-bromo-1-(4-sub-benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate 1a-n , a novel analogue derivative . This derivative has been tested for its inhibitory activity against Candida albicans in vitro .
Anti-corrosion Potential
The compound has been used in the synthesis of Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This derivative has been tested for its anti-corrosive potential on mild steel subjected to an aggressive acidic environment .
Antimicrobial Properties
The synthesized dihydropyridine derivative has been tested for its antimicrobial prowess against a spectrum of bacterial and fungal pathogens viz., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans and Aspergillusniger .
Antioxidant Capabilities
The synthesized dihydropyridine derivative has been tested for its antioxidant potential, quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark .
Protein Determination and Glutathione S-transferase (GST) Assay
1-Bromo-2,4-dinitrobenzene has been used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) .
Safety and Hazards
The safety data sheet for a similar compound, 1-Bromo-4-nitrobenzene, indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the benzene ring with an electrophile, resulting in the formation of a substituted benzene ring .
Pharmacokinetics
Like other nitro compounds, it is expected to have a high dipole moment, which could influence its bioavailability .
Result of Action
The result of the action of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with different properties, depending on the nature of the substituent .
Action Environment
The action of 1-Bromo-2,3-dimethyl-4-nitrobenzene can be influenced by various environmental factors. For instance, the rate of electrophilic aromatic substitution reactions can be affected by the temperature and the nature of the solvent . Additionally, the presence of other substituents on the benzene ring can also influence the compound’s reactivity .
properties
IUPAC Name |
1-bromo-2,3-dimethyl-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSZBOYJFKZYQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dimethyl-4-nitrobenzene |
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